7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline
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Overview
Description
7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a quinoline derivative, followed by the introduction of the methoxy and isopropoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and optimized reaction parameters are employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in deiodination.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core. The iodine atom and methoxy group may enhance its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Iodoquinoline: Lacks the methoxy and isopropoxy groups, making it less versatile.
5-Methoxyquinoline: Lacks the iodine and isopropoxy groups, resulting in different reactivity and applications.
8-Isopropoxyquinoline: Lacks the iodine and methoxy groups, affecting its biological activity.
Uniqueness
7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648897-00-1 |
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Molecular Formula |
C19H18INO2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
7-iodo-5-(2-methoxyphenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C19H18INO2/c1-12(2)23-19-16(20)11-15(14-8-6-10-21-18(14)19)13-7-4-5-9-17(13)22-3/h4-12H,1-3H3 |
InChI Key |
HYPFQRIZVUVKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C2=C1N=CC=C2)C3=CC=CC=C3OC)I |
Origin of Product |
United States |
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